Betamethasone EP Impurity D
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Betamethasone EP Impurity D involves multiple steps, starting from the basic steroid structure. The process typically includes fluorination, hydroxylation, and esterification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows stringent guidelines to ensure consistency and quality. The process involves large-scale synthesis using automated reactors and purification systems. Quality control measures, including chromatographic and spectrophotometric techniques, are employed to monitor the purity and identity of the compound .
Chemical Reactions Analysis
Types of Reactions
Betamethasone EP Impurity D undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Betamethasone EP Impurity D is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects and as a quality control standard in pharmaceutical formulations.
Mechanism of Action
Betamethasone EP Impurity D exerts its effects by interacting with glucocorticoid receptors in the body. This interaction leads to the modulation of gene expression, resulting in anti-inflammatory and immunosuppressive effects. The compound affects various molecular targets and pathways, including the inhibition of pro-inflammatory cytokines and the suppression of immune cell activity .
Comparison with Similar Compounds
Similar Compounds
Betamethasone: The parent compound, used for its potent anti-inflammatory and immunosuppressive properties.
Betamethasone Dipropionate: A more potent esterified form used in topical formulations.
Betamethasone Valerate: Another esterified form with similar applications in dermatology
Uniqueness
Betamethasone EP Impurity D is unique due to its specific structure and role as an impurity reference standard. Unlike its parent compound and esterified forms, it is primarily used for analytical purposes rather than therapeutic applications. This uniqueness makes it an essential tool in pharmaceutical quality control and research .
Properties
Molecular Formula |
C25H33FO7 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
ethyl [2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] carbonate |
InChI |
InChI=1S/C25H33FO7/c1-5-32-21(30)33-13-20(29)25(31)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)24(17,26)19(28)12-23(18,25)4/h8-9,11,14,17-19,28,31H,5-7,10,12-13H2,1-4H3 |
InChI Key |
UMCZRAWDVZIYTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.